molecular formula C7H7ClFNO B11911843 2-Chloro-3-fluoro-4-methoxyaniline

2-Chloro-3-fluoro-4-methoxyaniline

Cat. No.: B11911843
M. Wt: 175.59 g/mol
InChI Key: AIVXYUAOWQOBPS-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methoxyaniline (CAS: 1935505-15-9) is a halogenated aniline derivative with the molecular formula C₇H₇ClFNO. This compound features a methoxy group (-OCH₃) at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position on the benzene ring. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in coupling or substitution reactions.

Key properties include:

  • Molecular weight: 175.59 g/mol
  • Hazard profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335).
  • Purity: Typically supplied at 95% purity, stored at room temperature.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

2-chloro-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3

InChI Key

AIVXYUAOWQOBPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of an appropriate precursor, followed by reduction to introduce the amino group. The chloro and fluoro substituents are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to hydroxyl chlorination and fluorination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The process often requires stringent safety measures due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce nitroanilines or aminophenols.

Scientific Research Applications

2-Chloro-3-fluoro-4-methoxyaniline finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-methoxyaniline involves its interaction with various molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and binding affinity to biological targets. The amino group can form hydrogen bonds, while the chloro and fluoro substituents can participate in halogen bonding and hydrophobic interactions, affecting the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-3-fluoro-4-methoxyaniline is compared to analogs with variations in halogenation or substitution patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 1935505-15-9 C₇H₇ClFNO 175.59 -Cl (ortho), -F (meta), -OCH₃ (para) 95% purity; hazards: H315, H319, H335
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO 141.14 -F (meta), -OCH₃ (para) Melting point: 81–84°C; no chlorine reduces halogen-related hazards

Key Differences

Halogenation Effects: The addition of chlorine in this compound increases molecular weight by ~34.45 g/mol compared to 3-fluoro-4-methoxyaniline. The absence of chlorine in 3-fluoro-4-methoxyaniline reduces halogen-induced steric hindrance, making it more reactive in electrophilic aromatic substitution reactions.

Physical Properties :

  • The melting point of 3-fluoro-4-methoxyaniline (81–84°C) suggests a crystalline solid, while data for this compound is unavailable, likely due to its liquid or low-melting-point nature under standard conditions.

Hazard Profile: this compound’s dual halogenation correlates with higher hazard warnings (H315, H319, H335) compared to its non-chlorinated analog, which lacks explicit hazard data in available sources.

Biological Activity

2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine characterized by the presence of a chloro group at the ortho position, a fluoro group at the meta position, and a methoxy group at the para position relative to the amino group. Its molecular formula is C7H7ClFNOC_7H_7ClFNO with a molecular weight of approximately 175.59 g/mol. This compound exhibits unique electronic properties due to its electronegative substituents, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various enzymes and cellular pathways. Notably, it has been reported to influence cell signaling mechanisms, particularly those related to oxidative stress and inflammation. Additionally, it may exhibit mutagenic properties, necessitating careful handling in laboratory settings.

Key Biological Interactions

  • Enzyme Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, affecting its metabolic transformations and biological efficacy. This interaction can lead to altered metabolic pathways and influence cellular responses to environmental stressors.
  • Cell Signaling : The compound has been shown to affect signaling pathways associated with oxidative stress, which can have implications for various diseases related to inflammation and cellular damage.

Case Studies

  • Mutagenicity Assessment : In one study, this compound was evaluated for its mutagenic potential using bacterial assays. The results indicated that while it exhibited some mutagenic activity, the extent was significantly lower compared to other known mutagens.
  • Oxidative Stress Modulation : Another research focused on the compound's role in modulating oxidative stress in human cell lines. The findings suggested that it could reduce oxidative damage by enhancing the activity of antioxidant enzymes.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparisons with other compounds in terms of biological activity:

Compound NameStructural FeaturesUnique Properties
3-Chloro-4-methoxyanilineChloro at para position, methoxy at orthoLacks fluoro group; different reactivity
5-Fluoro-2-methoxyanilineFluoro at meta position, methoxy at paraLacks chloro group; distinct electronic properties
3-Chloro-5-fluoro-4-methoxyanilineAdditional fluoro groupUnique due to specific arrangement of substituents
5-Chloro-3-fluoro-2-methoxyanilineChloro at para position, fluoro at metaDifferent reactivity due to positional changes

Toxicological Profile

The potential toxicity associated with this compound has raised concerns regarding its use in various applications. Its ability to form reactive metabolites complicates its interaction profile within biological systems, necessitating thorough investigation in toxicological studies .

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